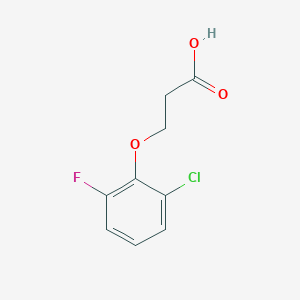

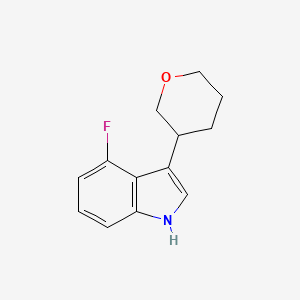

![molecular formula C10H12N4 B2417217 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 887571-91-7](/img/structure/B2417217.png)

5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine” is a three-membered azaheterocyclic system that is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Synthesis Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .

Molecular Structure Analysis

The molecular structure of “this compound” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Chemical Reactions Analysis

The synthesis of “this compound” involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Phosphorus Pentoxide in Synthesis : The compound has been synthesized using ethyl 5-amino-1H-pyrazole-4-carboxylate and cyclohexanone, involving phosphorus pentoxide, showcasing its utility in organic synthesis (Nielsen & Pedersen, 1986).

- Apoptosis Inducers : A study discovered N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis, highlighting its potential in cancer research (Zhang et al., 2008).

Synthesis Techniques and Analysis

- Regioselective Synthesis : Research has been conducted on the regioselective synthesis of tricyclic linear pyrazoloquinolinones, emphasizing the compound's versatility in chemical synthesis (Quiroga et al., 2001).

- Catalyst-Free Syntheses : Studies report the synthesis of pyrazoloquinolinone derivatives under catalyst-free conditions, showcasing an environmentally friendly approach (Ezzati et al., 2017).

Pharmaceutical and Biological Applications

- Antibacterial and Kinase Inhibitory Activities : The compound has shown significant in vitro inhibitory activity on bacterial serine/threonine protein kinases and potential antibacterial applications (Lapa et al., 2013).

Further Research and Developments

- Regioselective Acylation and Structural Analysis : Further research into the regioselective acylation and structural analysis of congeners of the compound has been conducted, indicating its importance in structural chemistry (Quiroga et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-b]quinolines, have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Mode of Action

It’s known that the compound is synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (ac-so3h) as the catalyst . This method involves a sequential opening/closing cascade reaction .

Result of Action

Compounds with similar structures have shown potential as pharmaceutical agents and inhibitors of oncogenic ras .

Action Environment

The synthesis of similar compounds has been carried out at room temperature, suggesting that environmental conditions such as temperature may play a role in the compound’s synthesis .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine are largely determined by its interactions with enzymes, proteins, and other biomolecules

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h5H,1-4H2,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOCGNCNSQGAGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=NNC(=C3C=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

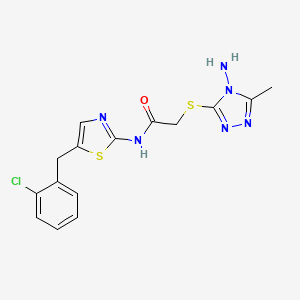

![1-(2,4-dichlorophenyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2417135.png)

![2-Methoxy-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2417142.png)

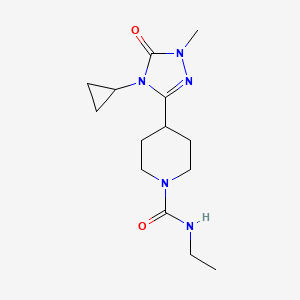

![1-{1-[1-(2,6-difluorophenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2417145.png)

![5,6-dimethyl-3-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2417147.png)

![N-(2,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2417151.png)

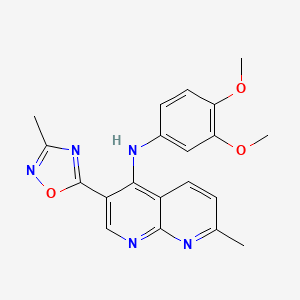

![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417152.png)

![4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2417155.png)

![N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2417156.png)